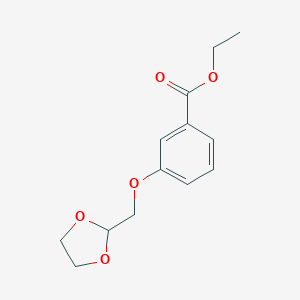

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

説明

特性

IUPAC Name |

ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHWYZQAUTDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592244 | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850348-88-8 | |

| Record name | Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850348-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Lewis Acid-Catalyzed Alkylation

The most widely reported method involves the alkylation of ethyl 3-hydroxybenzoate with 2-bromomethyl-1,3-dioxolane under Lewis acid catalysis. This approach leverages the electrophilic nature of the brominated dioxolane to facilitate nucleophilic substitution at the phenolic oxygen of the benzoate ester.

In a model reaction, SnCl₄ or trimethylsilyl trifluoromethanesulfonate (TMSOTf) proved optimal, achieving isolated yields of up to 83% in acetonitrile at room temperature or 70°C. The regioselectivity of the reaction was exclusively directed toward the desired N-9 isomer, with no detectable formation of byproducts such as the N-7 isomer. Comparative studies of Lewis acids (Table 1) revealed that weaker catalysts like FeCl₃ resulted in lower conversions (<40%), underscoring the necessity of strong electrophilic promoters for efficient coupling.

Table 1: Optimization of Lewis Acids for Alkylation

| Lewis Acid | Temperature (°C) | Yield (%) | Regioselectivity (N-9:N-7) |

|---|---|---|---|

| SnCl₄ | 25 | 83 | >99:1 |

| TMSOTf | 70 | 83 | >99:1 |

| FeCl₃ | 25 | 38 | 85:15 |

| BF₃·Et₂O | 25 | 45 | 92:8 |

The reaction mechanism proceeds via activation of the bromomethyl dioxolane by the Lewis acid, generating a stabilized carbocation intermediate. Subsequent nucleophilic attack by the deprotonated phenolic oxygen of ethyl 3-hydroxybenzoate forms the ether linkage, with the dioxolane ring remaining intact under these conditions.

Three-Component Coupling Strategy

An alternative route employs a one-pot, three-component reaction involving ethyl 3-hydroxybenzoate, 2-bromomethyl-1,3-dioxolane, and acetic anhydride. This method eliminates the need for pre-functionalized substrates and streamlines the synthesis process.

In a representative procedure, equimolar quantities of the three components were stirred in acetonitrile with SnCl₄ (10 mol%) at 70°C for 15 minutes, yielding the target compound in 78% isolated yield. The acetic anhydride acts as both an acylating agent and a scavenger for liberated HBr, shifting the equilibrium toward product formation. This method demonstrates broad compatibility with cyclic acetals, including 1,3-dioxolanes and 1,3-dioxanes, though substrates with free hydroxyl or azido groups (e.g., 2f, 2j, 2n) failed to react due to competitive side reactions.

Substrate Synthesis and Precursor Preparation

Synthesis of 2-Bromomethyl-1,3-dioxolane

The brominated dioxolane precursor is typically prepared via acetal formation followed by bromination. A modified Coates procedure involves refluxing acrolein with ethane-1,2-diol in pentane/ether under azeotropic conditions, yielding 2-vinyl-1,3-dioxolane in 24% yield after distillation. Subsequent bromination with HBr in acetic acid at 0°C provides 2-bromomethyl-1,3-dioxolane as a colorless liquid, which is stabilized with molecular sieves to prevent hydrolysis.

Key Reaction:

Ethyl 3-Hydroxybenzoate Activation

The phenolic substrate, ethyl 3-hydroxybenzoate, is commercially available but can be synthesized via Fischer esterification of 3-hydroxybenzoic acid with ethanol under acidic conditions. Optimal yields (92–95%) are achieved using sulfuric acid (2 mol%) in refluxing toluene, with azeotropic removal of water.

Advanced Catalytic Systems and Optimization

Nickel-Catalyzed Cross-Coupling

While less common for ether formations, nickel-based catalysts have been explored for analogous C–O bond-forming reactions. In a study leveraging NiCl₂(DME) with bisphosphine ligands (e.g., dppe), yields of 53–67% were achieved in dimethylacetamide (DMA) at 40°C. The addition of KI (50 mol%) as an additive improved mass transfer, increasing yields to 84%. Though this method currently underperforms Lewis acid approaches, it offers a transition-metal-catalyzed alternative for applications requiring halogen compatibility.

Table 2: Nickel Catalyst Screening

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| NiCl₂(PPh₃)₂ | – | DMA | 27 |

| NiCl₂(dppe) | L3 | DMA | 67 |

| Ni(acac)₂ | – | DMF | 35 |

Purification and Formulation Strategies

Chromatographic Purification

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v). The target compound elutes at Rf = 0.3–0.4, with >95% purity confirmed by HPLC (C18 column, MeOH/H₂O = 70:30).

In Vivo Formulation

For biological applications, a stock solution is prepared by dissolving the compound in DMSO (10 mM master stock), followed by dilution with PEG300 and Tween 80 to enhance aqueous solubility. Critical parameters include:

Table 3: Formulation Protocol

| Component | Volume (μL) | Concentration (mg/mL) |

|---|---|---|

| DMSO master | 50 | 10.0 |

| PEG300 | 300 | 7.5 |

| Tween 80 | 150 | 3.0 |

| ddH₂O | 500 | – |

The formulation retains stability for >72 hours at 4°C, making it suitable for prolonged in vivo studies .

化学反応の分析

Types of Reactions

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The benzoate ester group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate exhibits significant potential in pharmaceutical applications:

- Antimicrobial Properties : The compound has shown efficacy against various fungi and bacteria, making it a candidate for developing antifungal and antibacterial agents. Studies indicate that derivatives of compounds containing the dioxolane structure can effectively combat pathogens such as Candida albicans and Staphylococcus aureus .

- Drug Formulations : Its unique structure may contribute to drug formulations aimed at treating infections or inflammatory conditions. The incorporation of the dioxolane moiety can enhance solubility and bioavailability, essential factors in pharmaceutical design .

Agricultural Applications

In agriculture, this compound may serve as a useful compound for pest control and crop protection:

- Pesticidal Activity : The compound's structural features suggest potential activity against agricultural pests. Research into similar dioxolane derivatives has indicated their effectiveness as insecticides or fungicides .

Case Study 1: Antifungal Efficacy

A study examined the antifungal properties of various dioxolane derivatives, including this compound. Results demonstrated significant activity against Trichophyton rubrum, with minimum inhibitory concentrations (MICs) suggesting its viability as an antifungal agent.

Case Study 2: Formulation Development

Research focused on incorporating this compound into topical formulations for treating skin infections. The study highlighted improved skin penetration and sustained release profiles compared to traditional formulations.

作用機序

The mechanism of action for Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Dioxolane Substituents

Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate (CAS: 898759-98-3)

- Structure: Combines a benzophenone core with both an ester and a 1,3-dioxolane group.

- Synthesis : Likely involves coupling reactions between benzoate and dioxolane-containing precursors.

- Key Difference: The benzophenone backbone introduces additional conjugation and photochemical properties compared to the simpler benzoate structure of the target compound.

Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate (CAS: 6413-10-1)

- Structure : Features a dioxolane ring directly attached to an acetate ester.

- Synthesis : Derived from ethyl acetoacetate via ketalization with ethylene glycol.

- Applications: Known commercially as "Fructone," it is widely used in fragrances and flavorings due to its fruity aroma .

- Key Difference : The absence of an aromatic ring reduces its utility in reactions requiring π-system interactions, unlike the target compound.

Simple Benzoate Esters Without Dioxolane Groups

Ethyl 3-methoxybenzoate (CAS: 10259-22-0)

- Structure : A methoxy-substituted benzoate ester lacking the dioxolane group.

- Synthesis: Typically prepared via esterification of 3-methoxybenzoic acid with ethanol.

- Applications : Functions as a flavoring agent or intermediate in organic synthesis. Its simpler structure makes it less versatile in complex catalytic reactions .

- Key Difference : The absence of the dioxolane ring reduces steric bulk and stability under acidic conditions compared to the target compound.

Ethyl 4-(dimethylamino)benzoate

- Structure: Contains a dimethylamino group at the para position of the benzoate ester.

- Applications : Acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based initiators .

- Key Difference: The electron-donating dimethylamino group enhances photochemical reactivity, unlike the dioxolane group, which primarily affects steric and stabilizing properties.

Aromatic Ethers with Functional Groups

3:5-Diiodo-4-hydroxybenzaldehyde dimethylacetal

- Structure : A diiodinated benzaldehyde derivative with a dimethylacetal group.

- Synthesis : Prepared from diiodosalicylaldehyde via acetal formation.

- Applications : Studied for biological activity related to thyroxine analogs .

- Key Difference : The iodine substituents and aldehyde functionality differentiate its reactivity and biological applications from the target compound.

Comparative Data Table

生物活性

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 252.27 g/mol. Its structural features include an ethyl ester group and a dioxolane moiety, which may contribute to its biological activity. The synthesis typically involves the formation of the dioxolane ring followed by esterification reactions using solvents like dichloromethane or N,N-dimethylformamide.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings related to its biological activities:

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds containing dioxolane structures have been associated with high antioxidant capacity, which is crucial for protecting cells from oxidative stress. The mechanism often involves the scavenging of free radicals, which can prevent cellular damage and contribute to overall health .

Enzyme Inhibition

Preliminary studies suggest that compounds similar to this compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is relevant for treating conditions like Alzheimer's disease and other neurological disorders . The specific IC50 values for enzyme inhibition would require further investigation through experimental assays.

Case Studies and Research Findings

Several studies have explored the broader category of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via nickel-catalyzed reductive alkylation using ethyl 3-bromobenzoate and 2-bromomethyl-1,3-dioxolane. Key parameters include maintaining 80°C for 19–23 hours and using sodium iodide (1.0 equiv) to enhance reactivity. Post-reaction purification via chromatography (9:1 hexanes:acetone) ensures high purity. Monitoring reaction progress with TLC and optimizing solvent ratios are critical to minimize side products like unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Focus on the dioxolane protons (δ ~4.0–5.0 ppm, split due to coupling) and the ester carbonyl signal (δ ~168–170 ppm).

- DEPT-135 : Differentiates CH, CH2, and CH3 groups, aiding in resolving structural ambiguities.

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹). Cross-referencing with synthetic intermediates ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in a sealed container at 2–8°C in a dry, ventilated area. Consult SDS for emergency measures .

Advanced Research Questions

Q. How does the 1,3-dioxolane moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The dioxolane group acts as an electron-donating substituent, stabilizing adjacent carbocation intermediates. To assess its impact:

- Perform kinetic studies under varying conditions (polar vs. non-polar solvents).

- Compare reaction rates with analogs lacking the dioxolane group.

- Use DFT calculations to model transition states and electron density maps, revealing steric and electronic effects .

Q. How can researchers resolve discrepancies between crystallographic data and solution-state NMR conformational analysis?

- Methodological Answer :

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., ring puckering in dioxolane) by observing signal coalescence at elevated temperatures.

- DFT Optimization : Compare computed conformers with XRD-derived torsion angles.

- Crystal Packing Analysis : Use SHELX-refined structures to evaluate intermolecular forces (e.g., hydrogen bonds) that may distort solid-state conformations .

Q. What strategies can optimize multi-step synthesis of this compound to reduce byproduct formation?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., Na2S2O3) to halt undesired side reactions.

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation).

- In-line Analytics : Implement HPLC or ReactIR to monitor intermediates in real time .

Q. How can the compound’s potential as a prodrug be evaluated, considering its 1,3-dioxolane group?

- Methodological Answer :

- Metabolic Stability Assays : Incubate with liver microsomes and track degradation via LC-MS.

- Hydrolysis Studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) to assess pH-dependent stability.

- Bioavailability Screening : Use Caco-2 cell monolayers to measure permeability and efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。